PKC|A inhibitor peptide,myristoylated

Description

BenchChem offers high-quality PKC|A inhibitor peptide,myristoylated suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PKC|A inhibitor peptide,myristoylated including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1072301-78-0 |

|---|---|

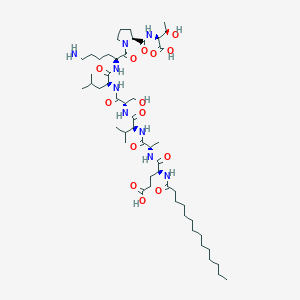

Molecular Formula |

C51H91N9O14 |

Molecular Weight |

1054.3 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-(tetradecanoylamino)pentanoic acid |

InChI |

InChI=1S/C51H91N9O14/c1-8-9-10-11-12-13-14-15-16-17-18-24-40(63)54-35(25-26-41(64)65)45(67)53-33(6)44(66)58-42(32(4)5)49(71)57-38(30-61)47(69)56-37(29-31(2)3)46(68)55-36(22-19-20-27-52)50(72)60-28-21-23-39(60)48(70)59-43(34(7)62)51(73)74/h31-39,42-43,61-62H,8-30,52H2,1-7H3,(H,53,67)(H,54,63)(H,55,68)(H,56,69)(H,57,71)(H,58,66)(H,59,70)(H,64,65)(H,73,74)/t33-,34+,35-,36-,37-,38-,39-,42-,43-/m0/s1 |

InChI Key |

JIZVBWPFTIJRJW-XXNHCHLUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

PKC alpha pseudosubstrate inhibitor sequence 19-31

Title: Endogenous Autoinhibition and Pharmacological Utility of the PKCα Pseudosubstrate Sequence (19-31): A Technical Guide

Executive Summary

Protein Kinase C alpha (PKCα) is a conventional serine/threonine kinase pivotal in cellular signal transduction, governing processes ranging from cellular proliferation to cardiac muscle contractility. A defining and highly conserved feature of PKCα is its N-terminal regulatory domain, which houses an autoinhibitory pseudosubstrate sequence. This technical guide provides an in-depth mechanistic analysis of the synthetic PKCα (19-31) pseudosubstrate peptide (RFARKGALRQKNV), detailing its structural biology, quantitative binding kinetics, and practical laboratory applications as a highly specific, competitive inhibitor for drug development and signal transduction research.

Mechanistic Biology of PKCα Autoinhibition

The activation of conventional PKCs (α, β, γ) requires the binding of diacylglycerol (DAG) to the C1 domain and calcium (Ca²⁺) to the C2 domain, alongside anionic phospholipids like phosphatidylserine. In the resting state, the kinase is kept inactive by an elegant intramolecular interaction: the endogenous pseudosubstrate domain loops back to occupy the catalytic substrate-binding pocket [2].

Sequence Analysis of PKCα (19-31) The sequence of the PKCα pseudosubstrate from amino acids 19 to 31 is Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val (RFARKGALRQKNV).

The critical structural feature of this sequence is the presence of Alanine at position 25 (Ala25). In a true downstream PKC substrate, this position would be occupied by a phosphorylatable residue (Serine or Threonine). Because Ala25 lacks a hydroxyl group, it cannot be phosphorylated, effectively trapping the catalytic domain in a non-productive, high-affinity complex.

Causality in Experimental Design: Substituting Ala25 with Serine (RFARKGSLRQKNV) converts this potent inhibitor into an excellent in vitro substrate (Km = 0.2 µM) [3]. This single-residue switch is frequently utilized in comparative kinase assays to validate specific PKCα activity versus background kinase noise.

Quantitative Pharmacology & Binding Kinetics

The efficacy of pseudosubstrate peptides is heavily dependent on their length and the preservation of basic residues (Arginine and Lysine) that electrostatically coordinate with the acidic active site of the kinase.

Table 1: Comparative IC50 Values of PKCα Pseudosubstrate Variants

| Peptide Sequence / Modification | Target Isoform | IC50 / Affinity | Mechanistic Note |

| PKCα (19-27) | PKCα | ~6.0 µM | Truncated sequence reduces binding affinity [1]. |

| PKCα (19-31) Wild-Type | PKCα | ~0.1 µM | Full-length sequence maximizes active site coordination [1]. |

| [Ala27] PKCα (19-31) | PKCα | ~3.1 µM | Mutation of Arg27 to Ala disrupts critical electrostatic interactions, increasing IC50 [1]. |

| Antennapedia-PKCβ (19-31) | cPKCs | ~0.5 µM | Disulfide-linked to a cell-penetrating vector for in vivo delivery [4]. |

Note: The dramatic tenfold increase in potency when extending the peptide from 19-27 to 19-31 demonstrates the critical role of the C-terminal residues (Gln-Lys-Asn-Val) in stabilizing the peptide within the deep catalytic cleft [1].

Experimental Workflows: Utilizing PKCα (19-31)

Protocol A: In Vitro Kinase Inhibition Assay (Self-Validating System)

To ensure data trustworthiness, an in vitro kinase assay must include an internal validation step to confirm that inhibition is due to competitive active-site binding rather than non-specific protein aggregation or ATP depletion.

-

Preparation of Kinase Reaction Mix: Combine recombinant human PKCα (10 ng) with a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂, and 100 µg/mL phosphatidylserine/DAG lipid vesicles.

-

Causality: The lipid vesicles and Ca²⁺ are strictly required to relieve the endogenous autoinhibition of the recombinant kinase. Without them, the active site remains closed, and the exogenous inhibitor cannot bind.

-

-

Inhibitor Titration: Add synthetic PKCα (19-31) peptide in a serial dilution ranging from 0.01 µM to 10 µM. Incubate at 30°C for 10 minutes to allow complex formation.

-

Substrate Addition (The Validation Step): Initiate the reaction by adding 100 µM ATP (spiked with [γ-³²P]ATP) and 50 µM of the [Ser25] PKC (19-31) substrate peptide [3].

-

Causality: Using the exact sequence homolog (with a Serine substitution) as the substrate ensures that the competitive inhibition kinetics observed are perfectly matched to the active site's geometric preference, ruling out off-target steric hindrance.

-

-

Quantification: Stop the reaction with 3% phosphoric acid, spot onto P81 phosphocellulose paper, wash extensively to remove unreacted ATP, and quantify via liquid scintillation counting.

Protocol B: Intracellular Delivery via Cell-Penetrating Peptides (CPPs)

Because the highly charged RFARKGALRQKNV sequence cannot cross the plasma membrane natively, it is often conjugated to a carrier like the Antennapedia domain (Penetratin) [4].

-

Conjugation Strategy: Utilize a reducible disulfide bridge to link the C-terminus of the Antennapedia vector to the N-terminus of the PKCα (19-31) peptide.

-

Cellular Uptake: Incubate target cells with 1-5 µM of the conjugated peptide at 37°C for 30-60 minutes. The Antennapedia peptide actively translocates across the intact membrane.

-

Intracellular Release (Self-Validating Mechanism): Once the construct crosses the lipid bilayer, the highly reducing environment of the cytoplasm (driven by intracellular glutathione) cleaves the disulfide bond.

-

Causality: This traceless release mechanism is critical. It ensures that the bulky Antennapedia vector detaches and does not sterically hinder the 13-amino-acid pseudosubstrate from entering the narrow catalytic cleft of PKCα [4].

-

Systems Level Impact: PKCα Signaling Pathway

The introduction of exogenous PKCα (19-31) effectively short-circuits the signaling cascade immediately downstream of the kinase, leaving upstream second messenger generation (DAG, Ca²⁺) intact.

Mechanism of PKCα activation and competitive inhibition by the exogenous (19-31) peptide.

Conclusion

The PKCα (19-31) pseudosubstrate sequence remains a gold-standard pharmacological tool in kinase research. By understanding the structural necessity of the non-phosphorylatable Ala25 and the electrostatic contributions of its basic residues, drug development professionals can deploy this peptide to precisely decouple PKCα activity from complex, multi-kinase signaling networks without disrupting upstream receptor dynamics.

References

-

PKC and PKN in heart disease | PMC - NIH | 1

-

Endogenous Regulation of Protein Kinase C: A Technical Guide to Pseudosubstrate Mimicry and its Investigation | Benchchem | 2

-

[Ser25] Protein Kinase C Substrate (19-31) | Echelon Biosciences | 3

-

PKC β pseudosubstrate (1792) | Tocris Bioscience |

Sources

Molecular Engineering and Application of Cell-Permeable PKCα Inhibitor Peptides

Executive Summary

Protein Kinase C alpha (PKCα) is a conventional serine/threonine kinase that plays a pivotal role in cellular signaling, regulating proliferation, apoptosis, and differentiation. Aberrant PKCα activity is implicated in various pathologies, including cancer, cardiovascular diseases, and neuropathic pain. To interrogate and therapeutically target this kinase, researchers have engineered cell-permeable PKCα inhibitor peptides .

This technical guide dissects the structural rationale, chemical modifications, and self-validating experimental methodologies required to effectively utilize these peptide inhibitors in advanced biological research.

Structural Rationale: The Pseudosubstrate Paradigm

The design of highly specific PKCα inhibitors relies on biomimicry. The regulatory domain of PKCα naturally contains a "pseudosubstrate" sequence (residues 19–36) that auto-inhibits the enzyme by occupying its catalytic cleft in the absence of activating lipid second messengers[1].

The core recognition sequence for PKCα substrates typically requires basic residues (Arginine/Lysine) surrounding a phosphorylatable Serine or Threonine. In the native pseudosubstrate sequence (RFARKGALRQKNV), the critical phosphorylatable residue is evolutionarily replaced by an Alanine (Ala25) [1].

Causality in Design: Because Alanine lacks a hydroxyl group, the kinase cannot transfer a phosphate group to it. When a synthetic peptide mimicking this sequence is introduced into the cell, it acts as a highly potent, competitive substrate antagonist. It binds the active site with high affinity but traps the enzyme in a futile complex, effectively halting downstream signaling[1].

Engineering Cell Permeability: Myristoylation vs. CPP Conjugation

Naked peptides are highly hydrophilic and cannot spontaneously cross the hydrophobic lipid bilayer of the cell membrane. To achieve intracellular target engagement, the pseudosubstrate sequence must be structurally modified. Two primary engineering strategies are employed: N-terminal Myristoylation and Cell-Penetrating Peptide (CPP) Conjugation .

A. N-Terminal Myristoylation

Attaching a 14-carbon myristic acid to the N-terminus of the peptide (Myr-RFARKGALRQKNV) dramatically increases its lipophilicity[2].

-

Mechanism: The fatty acid tail intercalates into the outer leaflet of the plasma membrane, facilitating a "flip-flop" mechanism or transient membrane destabilization that allows the peptide domain to enter the cytosol.

-

Advantage: Myristoylation not only facilitates entry but also localizes the inhibitor near the inner leaflet of the plasma membrane—the exact subcellular location where active PKCα translocates upon stimulation[3].

B. CPP Conjugation (Antennapedia/TAT Vectors)

An alternative approach involves linking the pseudosubstrate sequence to a vector peptide, such as the Drosophila Antennapedia domain (CRQIKIWFQNRRMKWKK) or HIV-1 TAT, via an intermolecular disulfide bridge.

-

Mechanism: The highly cationic CPP drives rapid endocytosis or direct translocation across the membrane. Once inside the highly reducing environment of the cytosol, the disulfide bond is cleaved, liberating the active, unmodified pseudosubstrate peptide to bind PKCα.

Quantitative Structural Comparison

| Property | Myristoylated Pseudosubstrate | CPP-Conjugated (Antennapedia) |

| Sequence | Myr-RFARKGALRQKNV | CRQIKIWFQNRRMKWKK-CRFARKGALRQKNV |

| Molecular Weight | ~1600 Da | 3994.84 Da |

| Permeability Mechanism | Lipophilic insertion & partitioning | Cationic translocation / Endocytosis |

| Intracellular Release | Constitutively active | Cytosolic disulfide reduction required |

| Typical IC50 | ~5 - 10 µM[2] | ~0.5 µM |

| Target Localization | Membrane-tethered | Freely diffusible in cytosol |

Mechanism of Action & Pathway Dynamics

To understand how these inhibitors function dynamically, we must map the activation sequence of conventional PKCs. Upon GPCR or RTK activation, Phospholipase C (PLC) cleaves PIP2 into Diacylglycerol (DAG) and IP3 (which releases intracellular Ca2+). The binding of DAG and Ca2+ to the regulatory domain of PKCα causes a massive conformational change, ejecting the endogenous pseudosubstrate domain from the catalytic cleft and driving the kinase to the plasma membrane[3].

The synthetic cell-permeable inhibitor intercepts this process by outcompeting native substrates for the newly exposed active site.

Diagram 1: PKCα Activation Pathway and Competitive Inhibition by Pseudosubstrate Peptides.

Self-Validating Experimental Protocols

A robust experimental design must prove two things: (1) the peptide entered the cell, and (2) it specifically inhibited PKCα. The following protocols form a self-validating system.

Protocol A: Validating Intracellular Target Engagement (Cell-Based Assay)

To prove the inhibitor works in living cells, we stimulate PKCα with Phorbol 12-myristate 13-acetate (PMA) or Phorbol 12,13-dibutyrate (PDBu)—potent DAG analogs that force PKCα to the membrane[3]. We then measure the phosphorylation of a known downstream substrate (e.g., MARCKS).

Causality & Controls:

-

Why use a scrambled peptide control? To prove that the cellular effects are due to the specific RFARKGALRQKNV sequence, not just the cellular stress of internalizing a myristoylated or cationic peptide.

-

Why fractionate the cells? PKCα physically translocates to the membrane when active. Fractionation allows us to confirm that the inhibitor blocks catalytic activity without necessarily preventing the translocation event itself (though some feedback loops may alter translocation)[3].

Step-by-Step Methodology:

-

Reconstitution: Dissolve the lyophilized Myr-PKCα peptide in anhydrous DMSO to a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

-

Cell Plating & Starvation: Seed target cells (e.g., sensory neurons or fibroblasts) in 6-well plates. Serum-starve for 12 hours to reduce basal kinase activity.

-

Inhibitor Pre-treatment: Treat cells with 10 µM to 50 µM of the Myr-PKCα inhibitor (or a scrambled Myr-peptide control) in serum-free media for 1 hour at 37°C. Note: For CPP-conjugated peptides, 1-5 µM is usually sufficient due to higher uptake efficiency.

-

Stimulation: Add 100 nM PMA or PDBu for 15 minutes to strongly activate PKCα.

-

Lysis & Fractionation: Wash cells with ice-cold PBS to quench signaling. Lyse cells in a hypotonic buffer without detergents, homogenize, and centrifuge at 100,000 x g to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet)[3].

-

Western Blotting: Probe both fractions using an anti-phospho-PKC substrate motif antibody. A successful assay will show PMA-induced phosphorylation in the membrane fraction of control cells, which is dose-dependently ablated in the inhibitor-treated cells.

Diagram 2: Experimental Workflow for Validating Cell-Permeable Peptide Efficacy.

Protocol B: In Vitro Kinase Assay (Cell-Free Validation)

To rule out off-target effects on upstream receptors or PLC, researchers must validate direct inhibition using purified recombinant PKCα[2].

Step-by-Step Methodology:

-

Reaction Assembly: In a microcentrifuge tube, combine 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, 100 µg/mL Phosphatidylserine, and 10 µg/mL DAG.

-

Enzyme & Inhibitor: Add 10 ng of purified active human PKCα. Add varying concentrations of the inhibitor peptide (0.1 µM to 100 µM). Incubate at room temperature for 10 minutes.

-

Substrate & ATP Addition: Initiate the reaction by adding a fluorescently labeled or biotinylated target substrate (e.g., Neurogranin peptide) and 50 µM ATP (spiked with[γ-32P]ATP if using radiometric detection).

-

Termination & Readout: After 15 minutes at 30°C, quench the reaction with 0.5 M EDTA. Spot the mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove free ATP, and quantify substrate phosphorylation via liquid scintillation counting.

-

Data Interpretation: Calculate the IC50. A highly specific pseudosubstrate should yield an IC50 in the sub-micromolar to low-micromolar range against purified PKCα.

References

-

House, C., & Kemp, B. E. (1987). Protein kinase C contains a pseudosubstrate prototope in its regulatory domain. Science, 238(4834), 1726-1728.[Link]

-

Darby, L. M., Meng, H., & Fehrenbacher, J. C. (2017). Paclitaxel inhibits the activity and membrane localization of PKCα and PKCβI/II to elicit a decrease in stimulated calcitonin gene-related peptide release from cultured sensory neurons. Molecular and Cellular Neuroscience, 82, 105-117.[Link]

-

O'Brian, C. A., Ward, N. E., Liskamp, R. M., de Bont, D. B., & van Boom, J. H. (1990). A novel N-myristylated synthetic octapeptide inhibits protein kinase C activity and partially reverses murine fibrosarcoma cell resistance to adriamycin. Investigational New Drugs, 8(4), 333-339.[Link]

Sources

- 1. Protein kinase C contains a pseudosubstrate prototope in its regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel N-myristylated synthetic octapeptide inhibits protein kinase C activity and partially reverses murine fibrosarcoma cell resistance to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paclitaxel inhibits the activity and membrane localization of PKCα and PKCβI/II to elicit a decrease in stimulated calcitonin gene-related peptide release from cultured sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Myristoylated PKC Alpha Peptide in Signal Transduction

Executive Summary

The Myristoylated PKC Alpha Peptide (Myr-PKC

The addition of an N-terminal myristoyl group confers cell permeability, allowing the peptide to translocate across the plasma membrane and target intracellular PKC

Part 1: Molecular Architecture & Mechanism of Action

Structural Composition

The peptide is derived from the pseudosubstrate region (amino acids 19–28) of the PKC

-

Sequence: Myr-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln (Myr-FARKGALRQ)

-

Modification: N-terminal Myristoylation (C14 fatty acid).

-

Function: The sequence resembles a PKC substrate but contains an Alanine (Ala) instead of a Serine/Threonine at the phospho-acceptor site, making it non-phosphorylatable.

Mechanism of Inhibition

In its resting state, PKC

Visualization: Mechanism of Inhibition

Figure 1: The Myr-PKC

Part 2: Signal Transduction Modalities[1][2]

Case Study A: Cardiac Hypertrophy

PKC

-

Pathway: Gq-coupled receptors (e.g., Angiotensin II receptors) activate PLC, generating DAG and IP3.

-

PKC

Role: It activates the ERK1/2 MAPK pathway. -

Peptide Effect: Application of Myr-PKC

(10–50

Case Study B: Cancer Metastasis

In breast cancer models (e.g., 4T1 cells), PKC

-

Pathway: PKC

regulates Matrix Metalloproteinase 9 (MMP-9) secretion and CXCR4 receptor expression.[2] -

Peptide Effect: Treatment reduces lung seeding and intravasation by inhibiting the NF-

B/MMP-9 axis.

Visualization: Signaling Pathways

Figure 2: Dual role of PKC

Part 3: Experimental Framework

Preparation and Handling

-

Reconstitution: Dissolve lyophilized peptide in sterile, endotoxin-free water or 10 mM Tris-HCl (pH 7.4) to a stock concentration of 1–5 mM.

-

Storage: Aliquot immediately to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Keep desiccated.

Protocol: In Vitro Cell Treatment

This protocol is validated for use in neonatal cardiomyocytes and epithelial cancer lines.

Step 1: Cell Synchronization Serum-starve cells for 12–24 hours prior to treatment to reduce basal kinase activity.

Step 2: Inhibitor Pre-incubation

-

Add Myr-PKC

peptide to the culture media. -

Dose: 10–50

M (Optimization required; see Table 1). -

Time: Incubate for 30–60 minutes before adding the agonist. This allows sufficient time for membrane translocation.

Step 3: Stimulation Add the specific agonist (e.g., Phorbol 12-myristate 13-acetate [PMA] or Phenylephrine) to stimulate the pathway.

Step 4: Analysis Harvest cells for Western Blot (phospho-ERK1/2 vs. total ERK1/2) or fix for immunofluorescence.

Troubleshooting & Optimization Data

| Parameter | Recommended Range | Notes |

| Concentration (IC50) | 8–20 | IC50 varies by cell type. Start a dose-response curve at 5, 10, 25, 50 |

| Incubation Time | 30–60 mins | <15 mins is insufficient for uptake; >4 hours may require media replenishment due to peptide degradation. |

| Control | Scrambled Peptide | Critical: Use a myristoylated scrambled sequence (e.g., Myr-RLAGKRAFQ) to rule out non-specific lipid effects. |

| Specificity | PKC | High concentrations (>100 |

Part 4: Critical Analysis (E-E-A-T)

Specificity vs. Utility

While the peptide is highly selective for conventional PKC isoforms (cPKC), particularly PKC

-

Validation Strategy: Always pair peptide inhibition with siRNA knockdown of PKC

to confirm that the observed phenotype is indeed isoform-specific.

The "Myristoyl" Factor

The myristoyl group is not inert.[3] It facilitates membrane anchoring but can, at high concentrations, perturb membrane dynamics.

-

Self-Validating Step: Ensure that the "Scrambled Control" is also myristoylated. If the scrambled peptide causes an effect, the result is an artifact of the lipid tail, not kinase inhibition.

References

-

Eichholtz, T. et al. (1993). A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor.[4][5]Journal of Biological Chemistry .[1]

- Foundational paper establishing the cell permeability and IC50 (8 µM)

-

Braz, J. C. et al. (2002). PKC alpha regulates the hypertrophic growth of cardiomyocytes through extracellular signal-regulated kinase1/2 (ERK1/2).[6]Nature Medicine / JCI .

- Definitive study linking PKC to cardiac hypertrophy and demonstrating the efficacy of peptide inhibition in blocking ERK1/2.

-

Partovian, C. et al. (2005).[7] Protein kinase C alpha regulates flow-induced collateral vessel remodeling.FASEB Journal .

- Demonstrates the use of the peptide in vascular biology and angiogenesis models.

-

Frankel, A. et al. (2006). Peptide inhibitors of PKC alpha reduce metastasis in breast cancer models.[1][2][8]Breast Cancer Research .

-

Validates the therapeutic potential of targeting the PKC

pseudosubstrate domain in oncology.[1]

-

-

Sigma-Aldrich / Merck. Product Datasheet: PKC 20-28, Cell-Permeable, Myristoylated.

- Source for chemical properties, solubility, and storage stability d

Sources

- 1. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustained inhibition of PKCα reduces intravasation and lung seeding during mammary tumor metastasis in an in vivo mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PKC 20-28, Cell-Permeable, Myristoylated Pseudosubstrate sequence from protein kinase Cα and β ( PKCα and PKCβ). | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pseudosubstrate peptide inhibitors of beta-cell protein kinases: altered selectivity after myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PKC alpha regulates the hypertrophic growth of cardiomyocytes through extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI - Protein kinase cascades in the regulation of cardiac hypertrophy [jci.org]

- 8. mdpi.com [mdpi.com]

difference between PKC alpha and PKC beta inhibitor peptides

Technical Deep Dive: PKC vs. PKC Peptide Inhibitors

Mechanistic Divergence, Sequence Specificity, and Experimental Validation

Executive Summary

The selective inhibition of Protein Kinase C (PKC) isozymes is a critical challenge in signal transduction research and drug development.[1] While small molecule inhibitors (e.g., bisindolylmaleimides) often suffer from off-target effects due to the highly conserved ATP-binding pocket across the AGC kinase superfamily, peptide inhibitors offer a strategy for higher specificity.

This guide delineates the fundamental technical differences between PKC

Structural Basis of Divergence

To understand the inhibitor design, one must analyze the domain architecture of Conventional PKCs (cPKCs:

-

Conserved Regions (C1, C2, C3, C4): The catalytic core (C3/C4) is

homologous between -

Variable Regions (V1-V5): The divergence is highest in the V5 domain (C-terminus). This region dictates the subcellular localization by binding to Receptors for Activated C-Kinase (RACKs) .

-

PKC

: Unique V5 sequence. -

PKC

: Alternative splicing generates

-

PKC Inhibitor Peptides: The Pseudosubstrate Approach[2][3][4][5]

Most commercially available PKC

Sequence and Design

-

Source: Residues 19–31 of the PKC

regulatory domain. -

Canonical Sequence: Phe-Arg-K-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val (RFARKGALRQKNV).

-

Modification: The serine (target for phosphorylation) is replaced by alanine, creating a "dead" substrate that binds the active site with high affinity (

in nanomolar range) but cannot be phosphorylated.

Mechanism of Action

These peptides act as competitive inhibitors for the substrate binding site. They lock the kinase in an inactive conformation.[2]

-

Limitation: Because the substrate binding pocket is conserved across cPKCs (

,

PKCngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Inhibitor Peptides: The Translocation Approach[3][6]

To achieve isoform specificity (distinguishing

The II-Specific Target (V5 Domain)

PKC

Sequence and Design ( IIV5-3)

-

Source: PKC

II V5 domain (unique splice variant). -

Canonical Sequence (

IIV5-3): Gln-Glu-Val-Ile-Arg-Asn (QEVIRN). -

Cell Permeability: Often conjugated to a carrier (e.g., Tat) or myristoylated (N-myr).

-

Specificity: This sequence is absent in PKC

and PKC

Mechanism of Action

These are allosteric translocation inhibitors . They do not inhibit the catalytic activity of the enzyme in a test tube; instead, they competitively bind to RACK1, leaving the PKC

Comparative Analysis: vs. Peptides

| Feature | PKC | PKC |

| Primary Sequence Source | Regulatory Domain (Residues 19-31) | V5 Domain (C-Terminus Splice Site) |

| Representative Sequence | RFARKGALRQKNV | QEVIRN (often N-myr-QEVIRN) |

| Mechanism | Competitive: Blocks catalytic Active Site | Allosteric: Blocks RACK1 binding (PPI) |

| In Vitro Kinase Assay | Active: Inhibits phosphorylation of Histone H1 | Inactive: No effect on soluble kinase activity |

| Cell-Based Specificity | Low/Moderate: Cross-reacts with | High: Selective for |

| Physiological Impact | Global shutdown of cPKC phosphorylation | Prevents specific translocation events |

Experimental Protocols for Validation

Protocol A: In Vitro Kinase Assay (Validates PKC Peptide)

Use this to test pseudosubstrate efficacy. Note: Translocation inhibitors will show NO EFFECT here.

Reagents: Recombinant PKC

-

Mix: Prepare reaction buffer (20 mM HEPES, 10 mM MgCl

, 0.5 mM CaCl -

Incubate: Add PKC

enzyme (10-50 ng) + Inhibitor Peptide (0.1 - 10 -

Start: Initiate reaction with ATP/Substrate mix.

-

Stop: After 15 min, spot on P81 phosphocellulose paper.

-

Measure: Scintillation counting.

-

Result: Dose-dependent reduction in CPM indicates catalytic blockade.

Protocol B: Translocation/Fractionation Assay (Validates PKC Peptide)

Use this to test V5-peptide efficacy. This measures the movement of PKC from cytosol (soluble) to particulate (membrane) fractions.

Reagents: Mammalian cells (e.g., CHO or Cardiomyocytes), PMA (Phorbol ester activator), Lysis buffers.

-

Treat: Pre-incubate cells with Cell-Permeable

II-peptide (1 -

Activate: Stimulate with PMA (100 nM) for 15 min to induce translocation.

-

Fractionate:

-

Lyse cells in Buffer A (No detergent)

Centrifuge 100,000 x g -

Resuspend pellet in Buffer B (1% Triton X-100)

Centrifuge

-

-

Western Blot: Run SDS-PAGE. Probe with Anti-PKC

II antibody.[4] -

Result:

-

Control (PMA only): PKC

II shifts to Particulate fraction. -

+Inhibitor: PKC

II remains in Cytosolic fraction (Translocation Blockade).

-

Visualization of Mechanisms

Diagram 1: Structural Targets and Inhibition Mechanisms

This diagram illustrates the domain architecture and the distinct binding sites for

Caption: PKC

Diagram 2: Assay Selection Flowchart

A logic gate for researchers to select the correct validation method.

Caption: Workflow for validating inhibitor efficacy. Note the critical warning for translocation inhibitors in cell-free assays.

References

-

Mochly-Rosen, D., et al. (1991).[5] "Intracellular receptors for activated protein kinase C: identification of a binding site for the enzyme." Journal of Biological Chemistry.

-

House, C., & Kemp, B. E. (1987). "Protein kinase C contains a pseudosubstrate prototope in its regulatory domain."[6] Science.

-

Stebbins, E. G., & Mochly-Rosen, D. (2001).[3][4] "Binding specificity for RACK1 resides in the V5 region of beta II protein kinase C." Journal of Biological Chemistry.[3]

-

Ferreira, J. C., et al. (2012).[7] "Protein Quality Control Disruption by PKC

II in Heart Failure; Rescue by the Selective PKC -

Newton, A. C. (2018). "Protein kinase C: perfectly balanced signaling." Critical Reviews in Biochemistry and Molecular Biology.

Sources

- 1. scbt.com [scbt.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Protein Quality Control Disruption by PKCβII in Heart Failure; Rescue by the Selective PKCβII Inhibitor, βIIV5-3 | PLOS One [journals.plos.org]

- 4. WO2008073294A2 - Inhibition of angiogenesis and tumor growth by inhibitors of beta ii or delta protein kinase c - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions [mdpi.com]

- 7. Protein quality control disruption by PKCβII in heart failure; rescue by the selective PKCβII inhibitor, βIIV5-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Myristoylated PKC Alpha Pseudosubstrate Inhibitor: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the myristoylated Protein Kinase C alpha (myr-PKCα) pseudosubstrate inhibitor, a critical tool for researchers investigating cellular signaling pathways. We will delve into its physicochemical properties, mechanism of action, and practical applications, offering expert insights to ensure its effective use in your research endeavors.

Introduction: Targeting Protein Kinase C Alpha

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. The alpha isoform, PKCα, is a member of the conventional PKC subfamily and is activated by calcium and diacylglycerol (DAG). Given its central role in signaling, the development of specific inhibitors is crucial for dissecting its functions and for potential therapeutic applications.

One of the most effective strategies for inhibiting PKCα is through the use of pseudosubstrate peptides. These peptides mimic the substrate binding site of the kinase but lack the phosphorylatable serine or threonine residue.[1] By competitively binding to the active site, they effectively block the phosphorylation of genuine substrates. To overcome the challenge of delivering these charged peptides across the cell membrane, a myristoyl group, a saturated 14-carbon fatty acid, is attached to the N-terminus.[2][3][4] This lipid modification significantly enhances cell permeability, allowing the peptide to reach its intracellular target.[2][3][4]

This guide focuses on a widely used myristoylated pseudosubstrate inhibitor derived from the pseudosubstrate domain of PKCα and PKCβ, commonly referred to as myr-PKC(20-28).

Physicochemical Properties

The myr-PKCα pseudosubstrate inhibitor is a synthetic nonapeptide with an N-terminal myristoyl group. Its specific characteristics are crucial for its function and proper handling in experimental settings.

| Property | Value | Source |

| Sequence | Myr-N-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-NH2 | [3][5] |

| Molecular Weight | 1255.60 g/mol | [5] |

| Chemical Formula | C60H106N18O11 | [5] |

| Appearance | Lyophilized solid | [5] |

| Purity | ≥95% (as determined by HPLC) | [5] |

| Solubility | Soluble in water (10 mg/mL) and Tris-HCl, pH 7.5 (25 mg/mL) | [5] |

| Storage | Store at -20°C as a lyophilized solid. Once reconstituted, aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

Mechanism of Action: Competitive Inhibition

The myr-PKCα peptide acts as a competitive inhibitor by mimicking the pseudosubstrate region of PKCα. This region within the regulatory domain of the kinase has a sequence similar to a substrate but with a non-phosphorylatable amino acid (in this case, Alanine) at the phosphorylation site. In the inactive state of PKC, this pseudosubstrate domain occupies the active site, preventing substrate binding.

The myristoylated peptide leverages this natural regulatory mechanism. Once it enters the cell, facilitated by the myristoyl anchor, it directly competes with cellular substrates for binding to the catalytic domain of activated PKCα.

Caption: Mechanism of myr-PKCα pseudosubstrate inhibitor action.

Experimental Protocols

The following are generalized protocols for the use of the myr-PKCα pseudosubstrate inhibitor. It is imperative to optimize concentrations and incubation times for your specific cell type and experimental conditions.

Reconstitution of the Lyophilized Peptide

Rationale: Proper reconstitution is critical for accurate dosing and maintaining peptide integrity. Using a buffered solution at a physiological pH helps to ensure the peptide's stability.

Procedure:

-

Briefly centrifuge the vial to collect the lyophilized powder at the bottom.

-

Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) to a stock concentration of 1-10 mM.

-

Gently vortex to dissolve the peptide completely.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Inhibition of PKCα in Cultured Cells

Rationale: The myristoylation allows for passive diffusion across the plasma membrane. Pre-incubation is necessary to allow sufficient time for the peptide to accumulate intracellularly and bind to PKCα before stimulation.

Procedure:

-

Plate cells at the desired density and allow them to adhere overnight.

-

The following day, replace the culture medium with fresh medium containing the desired final concentration of the myr-PKCα inhibitor (typically in the range of 1-100 µM).[2][5]

-

As a negative control, treat a separate set of cells with a vehicle control (the same buffer used to dissolve the peptide). For more rigorous experiments, a scrambled myristoylated peptide can be used as a negative control.

-

Incubate the cells for a predetermined period (e.g., 30 minutes to 2 hours) to allow for cellular uptake of the peptide.

-

Stimulate the cells with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) or the experimental agonist of interest.

-

After the desired stimulation time, lyse the cells and proceed with downstream analysis, such as Western blotting for phosphorylated PKC substrates (e.g., phospho-MARCKS).

Caption: General workflow for cellular inhibition studies.

Considerations and Best Practices

-

Specificity: While designed to be specific for PKCα and β, cross-reactivity with other PKC isoforms can occur, particularly at higher concentrations.[6] It is advisable to perform dose-response experiments to determine the optimal concentration that provides maximal inhibition of the target with minimal off-target effects.

-

Myristoylation Effects: Researchers should be aware that myristoylation itself can sometimes lead to non-specific effects on cellular membranes or signaling pathways.[4] The use of a scrambled myristoylated peptide control is highly recommended to account for these potential artifacts.

-

Validation: The efficacy of inhibition should always be validated by assessing the phosphorylation status of a known downstream target of PKCα in your experimental system.

Conclusion

The myristoylated PKCα pseudosubstrate inhibitor is a potent and cell-permeable tool for the study of PKC-mediated signaling. A thorough understanding of its properties and mechanism of action, coupled with carefully designed experiments and appropriate controls, will enable researchers to generate reliable and insightful data.

References

- Eichholtz, T., de Bont, D. B., de Widt, J., Liskamp, R. M., & Ploegh, H. L. (1993). A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor. The Journal of biological chemistry, 268(3), 1982–1986.

- Harris, T. E., Persaud, S. J., & Jones, P. M. (1996). A myristoylated pseudosubstrate peptide inhibitor of protein kinase C: effects on glucose- and carbachol-induced insulin secretion. Molecular and cellular endocrinology, 121(2), 133–141.

-

Myristoylated Protein Kinase C (19-31). (n.d.). AAPPTec. Retrieved March 7, 2026, from [Link]

- Ward, N. E., & O'Brian, C. A. (1993). The myristoylated pseudosubstrate peptide of protein kinase C as a potent and specific inhibitor of protein kinase C-mediated functions in intact human leukemia cells. Molecular pharmacology, 44(4), 853–858.

- Pseudosubstrate peptide inhibitors of beta-cell protein kinases: altered selectivity after myristoylation. (1997). The Biochemical journal, 323 ( Pt 2), 557–563.

- Lenormand, P., Brondello, J. M., Le-Gall, I., & Le-Pecq, J. B. (1994). Myristoylation of the protein kinase C pseudosubstrate is not required for its effect on cell growth. The Journal of biological chemistry, 269(50), 31679–31682.

- Volk, L. J., Bachman, J. L., Johnson, R., Tierney, P. L., & Huganir, R. L. (2013). Protein kinase Cζ pseudosubstrate inhibitor peptide promiscuously binds PKC family isoforms and disrupts conventional PKC targeting and translocation. The Journal of neuroscience, 33(28), 11486–11499.

- Newton, A. C. (2018). Protein Kinase C: Poised to Signal. American journal of physiology. Endocrinology and metabolism, 314(5), E494–E501.

- Mochly-Rosen, D., & Kauvar, L. M. (2012). Modulating protein kinase C signaling: a library of novel and selective inhibitors. Journal of medicinal chemistry, 55(17), 7419–7428.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A myristoylated pseudosubstrate peptide inhibitor of protein kinase C: effects on glucose- and carbachol-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudosubstrate peptide inhibitors of beta-cell protein kinases: altered selectivity after myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKC 20-28, Cell-Permeable, Myristoylated Pseudosubstrate sequence from protein kinase Cα and β ( PKCα and PKCβ). | Sigma-Aldrich [sigmaaldrich.com]

- 6. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]

specific PKC alpha inhibition in cancer research models

Precision Targeting of Protein Kinase C Alpha (PKC ) in Oncology: A Methodological and Mechanistic Whitepaper

Executive Summary

Protein Kinase C alpha (PKC

This whitepaper provides an authoritative guide on the mechanistic causality of PKC

Mechanistic Causality: The Dual Nature of PKC

To design effective inhibition studies, researchers must first understand the structural causality of PKC

The activation sequence is strictly spatial:

-

Membrane Recruitment: Intracellular

binds to the regulatory C2 domain , driving the enzyme from the cytosol to the plasma membrane where it interacts with phosphatidylinositol-4,5-bisphosphate (PIP2) 1. -

Allosteric Unlocking: At the membrane, DAG binds to the C1 domain , which ejects the autoinhibitory pseudosubstrate from the catalytic pocket, rendering the kinase active.

In Estrogen Receptor-positive (ER+) and Triple-Negative Breast Cancers (TNBC), hyperactive PKC

Fig 1: Context-dependent PKCα signaling pathways and outcomes in cancer models.

The Challenge of Specificity: Quantitative Inhibitor Landscape

The primary reason many PKC inhibitors fail in clinical trials is the lack of isoform specificity 4. ATP-competitive inhibitors bind the highly conserved catalytic domain, inadvertently silencing other essential kinases (e.g., GSK-3, FLT3). To achieve true specificity, modern drug development is pivoting toward allosteric modulators that target the unique topological features of the C1 or C2 regulatory domains.

Below is a quantitative summary of widely used pharmacological tools in PKC research:

| Compound | Mechanism of Action | Target Specificity Profile | IC50 / Affinity Profile |

| Midostaurin (PKC412) | ATP-competitive inhibitor | Pan-PKC, FLT3, VEGFR, c-Kit | ~22 nM (PKC |

| Bisindolylmaleimide I | ATP-competitive inhibitor | Pan-PKC, GSK-3 | ~20 nM (PKC |

| Darovasertib (LXS196) | ATP-competitive inhibitor | PKC | 1.9 nM (PKC |

| Rottlerin | Allosteric / Mitochondrial uncoupler | PKC | 30–42 |

| Prostratin | C1 Domain Modulator | PKC | Context-dependent |

Data synthesized from established pharmacological databases and literature 5.

Application Scientist Insight: When utilizing Bisindolylmaleimide I or Midostaurin in 2D or 3D cancer models, you must run parallel genetic knockdown (siRNA/CRISPR) of PRKCA. If the small molecule induces a phenotype that the genetic knockout does not, your compound is exhibiting off-target toxicity.

Self-Validating Experimental Protocols

Because PKC

A robust protocol must be a self-validating system. If subcellular fractions are contaminated, the resulting data is a false positive. The following protocol integrates internal logical checks to ensure absolute data integrity.

Protocol: Subcellular Fractionation and Translocation Validation

Step 1: Cell Culture and Pharmacological Modulation

-

Seed cancer cells (e.g., MCF-7 or PANC-1) in 10-cm dishes and grow to 80% confluence.

-

Serum-starve cells in 0.1% FBS media for 24 hours to establish a baseline (reducing background RTK-mediated PKC activation).

-

Pre-treat with your chosen PKC

inhibitor (e.g., Darovasertib) for 1 hour. -

Stimulate with a known PKC activator (e.g., 100 nM PMA or 2

M Prostratin) for exactly 15–30 minutes to force translocation.

Step 2: Hypotonic Lysis (Cytosol Extraction)

-

Wash cells twice with ice-cold,

-free PBS to halt signaling. -

Add 200

L of Hypotonic Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM EGTA, 2 mM EDTA, 1 mM PMSF, and a protease/phosphatase inhibitor cocktail. Causality note: EGTA chelates -

Scrape cells, transfer to a Dounce homogenizer, and apply 30 strokes on ice.

-

Ultracentrifuge the homogenate at 100,000 x g for 30 minutes at 4°C.

-

Collect the supernatant. This is your highly pure Cytosolic Fraction .

Step 3: Membrane Solubilization

-

Wash the remaining pellet once with Hypotonic Lysis Buffer to remove residual cytosol.

-

Resuspend the pellet in 200

L of Membrane Solubilization Buffer (Hypotonic Buffer + 1% Triton X-100). -

Incubate on ice for 30 minutes with periodic vortexing to dissolve lipid bilayers.

-

Centrifuge at 100,000 x g for 30 minutes at 4°C.

-

Collect the supernatant. This is your Membrane Fraction .

Step 4: Western Blotting and Internal Validation Logic Run both fractions on an SDS-PAGE gel. To validate the assay, you must probe for specific compartmental markers.

-

Cytosolic Control: GAPDH or

-Tubulin. -

Membrane Control: Na+/K+ ATPase or EGFR.

-

Validation Rule: If GAPDH appears in your membrane fraction, your homogenization was insufficient, or your wash steps failed. Discard the sample. The assay is only valid if the compartment markers are mutually exclusive.

Fig 2: Subcellular fractionation workflow for validating PKCα membrane translocation.

Future Directions in Cancer Modeling

As we transition from 2D monolayers to 3D organoids and Patient-Derived Xenografts (PDX), the efficacy profiles of PKC

Future drug development must prioritize PROTACs (Proteolysis Targeting Chimeras) that utilize the C1/C2 domains not just for allosteric inhibition, but to recruit E3 ligases for the complete degradation of the PKC

References

- PKC-alpha promotes phosphorylation of KRAS suppressing its oncogenic properties.bioRxiv.

- Targeting Protein Kinase C for Cancer Therapy.NIH / PMC.

- Protein Kinase C Alpha in Breast Cancer: A Focus on Endocrine Resistant and Triple Negative Breast Cancer.JSciMed Central.

- PKCα Inhibitor, Activator, Modulator, Gene.MedChemExpress.

- Involvement of protein kinase C in crystalline silica-induced activation of the MAP kinase and AP-1 pathway.American Journal of Physiology.

- Specific Translocation of Protein Kinase Cα to the Plasma Membrane Requires Both Ca2+ and PIP2 Recognition by Its C2 Domain.NIH / PMC.

Sources

- 1. Specific Translocation of Protein Kinase Cα to the Plasma Membrane Requires Both Ca2+ and PIP2 Recognition by Its C2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase C Alpha in Breast Cancer: A Focus on Endocrine Resistant and Triple Negative Breast Cancer [jscimedcentral.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Note: Optimized Reconstitution and Functional Validation Protocol for Myristoylated PKC-α Pseudosubstrate Inhibitors

Executive Summary

Protein Kinase C alpha (PKC-α) is a critical signaling node regulating cellular proliferation, apoptosis, and membrane permeability. While unmodified pseudosubstrate peptides are highly specific inhibitors, their utility in intact living cells is fundamentally limited by their inability to cross the plasma membrane. The N-terminal myristoylation of the PKC pseudosubstrate nonapeptide (e.g., Myr-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln) overcomes this barrier, acting as a highly selective, cell-permeable inhibitor[1].

However, the covalent addition of a hydrophobic myristoyl lipid tail dramatically alters the physicochemical properties of the peptide. Improper solvation frequently leads to micelle formation, amorphous aggregation, and catastrophic loss of effective concentration. This application note provides a field-proven, self-validating protocol for the reconstitution, storage, and in vitro application of Myr-PKC-α inhibitors, ensuring maximum experimental reproducibility.

Mechanistic Framework

Under basal conditions, PKC-α is maintained in an inactive state by its own intrinsic pseudosubstrate domain, which auto-inhibits the catalytic site. Upon cellular stimulation, the generation of Diacylglycerol (DAG) and the influx of Calcium (Ca²⁺) induce a conformational change and membrane translocation, expelling the intrinsic pseudosubstrate and activating the kinase[2].

The Myr-PKC-α inhibitor mimics this intrinsic regulatory domain. The myristoyl tail facilitates rapid partitioning across the lipid bilayer, allowing the peptide to act as a competitive inhibitor directly at the catalytic domain. This prevents the enzyme from phosphorylating its downstream targets, such as the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS)[1].

Mechanistic pathway of PKC-α activation and competitive inhibition by Myr-PKC-α Pseudosubstrate.

Physicochemical Profiling & Solvation Strategy

Myristoylated peptides are strongly amphiphilic. Attempting to dissolve this peptide directly in aqueous buffers (such as PBS or cell culture media) inevitably leads to the formation of insoluble aggregates. To achieve a true monomeric solution, the peptide must first be dissolved in a high-polarity, aprotic organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice, as it effectively disrupts both the hydrogen bonding of the peptide backbone and the hydrophobic interactions of the lipid tails[2].

Table 1: Reconstitution Volumes for Myr-PKC-α Inhibitor

(Calculations based on a standard sequence Molecular Weight of ~1275.6 g/mol )

| Target Stock Concentration | Volume of DMSO to add to 1 mg vial | Volume of DMSO to add to 5 mg vial |

| 1 mM | 784 µL | 3.92 mL |

| 2 mM | 392 µL | 1.96 mL |

| 5 mM | 156.8 µL | 784 µL |

| 10 mM | 78.4 µL | 392 µL |

Reconstitution Workflow

Step-by-step workflow for the reconstitution and storage of myristoylated peptide inhibitors.

Detailed Step-by-Step Solubilization Protocol

-

Equilibration : Remove the lyophilized peptide vial from -20°C storage. Do not open immediately. Allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

-

Causality: Opening a cold vial causes atmospheric moisture to condense on the highly hygroscopic peptide powder. This leads to rapid hydrolysis and inaccurate concentration calculations due to added water weight.

-

-

Centrifugation : Briefly centrifuge the sealed vial at 10,000 x g for 1 minute.

-

Causality: Lyophilized peptides often form a light, static-prone powder that adheres to the cap and walls during transit. Centrifugation ensures the entire mass is localized at the bottom for complete solvation.

-

-

Solvent Addition : Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial. Pipette up and down gently.

-

Causality: Standard DMSO readily absorbs atmospheric water, which can catalyze peptide bond degradation over time. Anhydrous DMSO preserves the structural integrity of the stock solution.

-

-

Agitation & Sonication : Vortex the vial for 10-15 seconds. If the solution is not completely clear, place the vial in a room-temperature water bath sonicator for 1 to 3 minutes.

-

Causality: Sonication provides the mechanical energy required to disrupt persistent intermolecular hydrophobic interactions between the myristoyl tails, ensuring a homogenous monomeric solution.

-

-

Quality Control (Self-Validation) : Visually inspect the solution against both a light and dark background. The solution must be completely transparent without any floating particulates or opalescence.

-

Aliquoting : Divide the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, low-protein-binding microcentrifuge tubes.

-

Causality: Peptides are highly susceptible to structural shearing and degradation from repeated freeze-thaw cycles. Single-use aliquots preserve the precise pseudosubstrate conformation required for competitive inhibition.

-

-

Storage : Store the aliquots immediately at -80°C (preferred) or -20°C. Protect from light.

In Vitro Application & Functional Validation

When applying the inhibitor to live cells, the final concentration of the DMSO vehicle must be strictly controlled to prevent off-target cytotoxicity.

Table 2: Recommended In Vitro Working Parameters

| Parameter | Recommendation | Rationale |

| Working Concentration | 10 µM – 50 µM[1] | Balances effective intracellular inhibition of MARCKS phosphorylation with minimal off-target effects. |

| Pre-incubation Time | 30 – 60 minutes | Allows sufficient time for the myristoylated peptide to fully partition across the plasma membrane and enter the cytosol. |

| Vehicle Control | ≤ 0.5% DMSO | Higher DMSO concentrations can independently induce cellular stress, alter membrane fluidity, and confound results. |

| Negative Control | Myr-Scrambled Peptide | Controls for non-specific membrane perturbation and toxicity caused solely by the insertion of the myristoyl lipid tail[3]. |

Protocol: Self-Validating Functional Assay (p-MARCKS Western Blot)

To verify that the reconstitution was successful and the peptide is actively inhibiting PKC-α, perform the following validation assay:

-

Cell Seeding : Seed target cells (e.g., HeLa or HUVEC) in 6-well plates and culture until 80% confluent.

-

Starvation : Wash cells twice with warm PBS and incubate in serum-free media for 4 hours to establish a stable, low baseline of kinase activity.

-

Inhibitor Pre-treatment : Dilute the 1 mM Myr-PKC-α stock solution directly into pre-warmed culture media to a final concentration of 20 µM. Add to the cells and incubate for 1 hour at 37°C.

-

Stimulation : Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 nM for 15 minutes to strongly activate PKC-α.

-

Lysis & Harvesting : Rapidly wash cells with ice-cold PBS to halt kinase activity. Lyse immediately in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification : Perform SDS-PAGE and Western blotting, probing for Phospho-MARCKS (Ser152/156) and total MARCKS.

-

Validation Metric: A successful reconstitution and active peptide will yield a >80% reduction in the PMA-induced p-MARCKS/total MARCKS ratio compared to the vehicle (DMSO) and scrambled-peptide controls.

-

References

- A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed. nih.gov.

- Role for Protein Kinase C During Rat Egg Activation | Biology of Reproduction | Oxford Academic. oup.com.

- PKCε inhibitor peptide,myristoylated (Myr‐PKCɛ-) - MedchemExpress.com. medchemexpress.com.

Sources

optimal concentration of PKC alpha inhibitor peptide for cell culture

Application Note: Optimization of Myristoylated PKC Inhibitor Peptide (19-31) for Cell Culture

Abstract & Core Directive

The use of the Protein Kinase C alpha (PKC

The Core Directive: For live cell culture, you must use the N-myristoylated form of the peptide to ensure membrane permeability. The effective concentration in cell culture is typically 100-fold to 1000-fold higher than in cell-free assays, generally falling between 10 µM and 50 µM .

This guide details the mechanism, the mandatory dose-response optimization strategy, and a self-validating protocol to ensure specificity and minimize off-target toxicity.

Mechanism of Action

To optimize the concentration, one must understand the competitive nature of the inhibition. PKC isozymes are maintained in an inactive state by an N-terminal pseudosubstrate domain that occupies the substrate-binding cavity.[1]

-

Activation: Signals (e.g., DAG, Calcium, or PMA) cause a conformational change, releasing the endogenous pseudosubstrate and exposing the catalytic site.

-

Inhibition: The exogenous PKC

inhibitor peptide (RFARKGALRQKNV) mimics this pseudosubstrate sequence. It binds to the catalytic site with high affinity but lacks the serine/threonine phospho-acceptor (replaced by Alanine), effectively locking the kinase in a "substrate-blocked" state.

Diagram 1: Competitive Inhibition Mechanism

This diagram illustrates how the Myristoylated Peptide competes with endogenous substrates after PKC activation.

Caption: Activation of PKC exposes the catalytic site. The Myr-PKC peptide competitively blocks substrate binding, preventing downstream signaling.

Strategic Optimization: The Dose-Response Matrix

Do not rely on a single concentration found in a paper. Cell permeability efficiency varies by cell line (e.g., HeLa vs. primary neurons). You must establish an Effective Concentration (EC) that inhibits the target without compromising cell viability.

Comparative Concentration Table

| Parameter | Cell-Free Assay (Purified Enzyme) | Live Cell Culture (Intact Membrane) |

| Peptide Form | Native (Hydrophilic) | N-Myristoylated (Hydrophobic/Permeable) |

| IC | 10 – 100 nM | 8 – 25 µM |

| Working Range | 0.1 – 1.0 µM | 10 – 50 µM |

| Toxicity Threshold | N/A | > 50–100 µM (Cell line dependent) |

| Solvent | Water/Buffer | DMSO (Stock) / Media (Working) |

Optimization Workflow

-

Range Finding: Test 0, 10, 25, and 50 µM.

-

Toxicity Check: Perform an MTT or LDH assay at 24 hours.

-

Specificity Check: Use a Scrambled Myristoylated Peptide control at the same concentration. If the scrambled peptide causes an effect, the concentration is too high (non-specific toxicity).

Detailed Protocol: Peptide Preparation and Treatment

Reagents:

-

Target Peptide: Myristoylated PKC

(19-31) (Seq: Myr-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val). -

Control Peptide: Myristoylated Scrambled Control (Seq: Randomized).

-

Solvent: Sterile DMSO (anhydrous).

Step 1: Stock Solution Preparation[2]

-

Handling: The myristoylated peptide is sticky and hydrophobic.

-

Dissolution: Dissolve the lyophilized peptide in sterile DMSO to a high concentration (e.g., 5 mM or 10 mM ).

-

Calculation: For 1 mg of peptide (MW ~1560 g/mol ), add ~640 µL DMSO for a 1 mM stock, or ~128 µL for 5 mM.

-

-

Storage: Aliquot into small volumes (10-20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Desiccate if possible.

Step 2: Cell Seeding and Starvation

-

Seed cells in appropriate culture plates (e.g., 6-well for Western blot).

-

Allow cells to reach 70-80% confluence.

-

Serum Starvation (Recommended): Switch to serum-free or low-serum (0.5%) media 12-24 hours prior to the experiment. This reduces basal PKC activity and synchronizes the cells.

Step 3: Inhibitor Treatment (Pre-Incubation)

-

Timing: The myristoylated peptide requires time to flip across the lipid bilayer.

-

Dilution: Dilute the DMSO stock directly into warm culture media. Ensure final DMSO concentration is < 0.1% .

-

Application:

-

Group A (Vehicle): Media + DMSO only.

-

Group B (Control): Media + 25 µM Scrambled Peptide.

-

Group C (Low Dose): Media + 10 µM Inhibitor Peptide.

-

Group D (High Dose): Media + 25 µM Inhibitor Peptide.

-

-

Incubation: Incubate at 37°C for 45 to 60 minutes before adding any activators (e.g., PMA).

Step 4: Stimulation and Lysis

-

Add PKC activator (e.g., PMA at 100 nM) directly to the wells (do not wash out the inhibitor).

-

Incubate for the desired time (e.g., 15-30 min for rapid phosphorylation events).

-

Lyse cells immediately on ice using RIPA buffer containing phosphatase inhibitors.

Experimental Workflow Diagram

This flowchart visualizes the critical decision points in the protocol to ensure data integrity.

Caption: Step-by-step workflow emphasizing the necessity of the scrambled control for validating specificity.

Troubleshooting & Self-Validation

-

Issue: No Inhibition Observed.

-

Cause: Peptide degradation or insufficient concentration.

-

Solution: Ensure the peptide is N-myristoylated.[2] Freshly thaw stock. Increase concentration to 50 µM. Verify the peptide sequence matches the PKC isoform (PKC

vs. PKC

-

-

Issue: Cell Detachment/Death.

-

Cause: Peptide toxicity or DMSO effect.

-

Solution: If toxicity occurs at >50 µM, lower the dose. If toxicity occurs in the Scrambled Control group, the toxicity is non-specific (membrane disruption by the myristoyl tail).

-

-

Validation Check: The "Scrambled Control" well must show downstream signaling (e.g., ERK phosphorylation) comparable to the "Vehicle + PMA" well. If the Scrambled peptide inhibits signaling, your concentration is too high, causing membrane artifacts.

References

-

Eichholtz, T., et al. (1993). "A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor." Journal of Biological Chemistry, 268(3), 1982-1986. Link

-

BenchChem. (2025).[3] "Scrambled Peptide Controls for Protein Kinase C (19-31) Experiments: A Comparative Guide." BenchChem Protocols. Link

-

Ward, N. E., & O'Brian, C. A. (1993). "Inhibition of protein kinase C by N-myristoylated peptide substrate analogs."[4] Biochemistry, 32(44), 11903-11909. Link

-

MedChemExpress. "Protein Kinase C (19-31) Datasheet." Link

how to use myr-PKC alpha peptide in ischemia reperfusion assays

Application Note: myr-PKC Peptide in Ischemia-Reperfusion Assays

Target: Protein Kinase C alpha (PKC

Introduction & Mechanistic Rationale

The Role of PKC in Ischemia-Reperfusion

Protein Kinase C alpha (PKC

-

Contractile Dysfunction: Hyperphosphorylation of troponin I and myosin binding protein C.

-

Mitochondrial Damage: Translocation to the mitochondria, contributing to permeability transition pore (mPTP) opening.

-

Apoptosis: Activation of downstream pro-apoptotic signaling cascades.

Mechanism of Action: myr-PKC Peptide

The myr-PKC

-

Pseudosubstrate Inhibition: The peptide binds to the catalytic core of PKC

, locking it in an inactive conformation.[2] -

Myristoylation: The N-terminal myristic acid (C14 fatty acid) modification facilitates rapid translocation across the phospholipid bilayer, allowing the peptide to function in intact cells without transfection reagents.

Pathway Visualization

The following diagram illustrates the pathological activation of PKC

Caption: Pathological activation of PKC

Pre-Experimental Considerations

Peptide Specifications

| Parameter | Specification | Notes |

| Sequence | N-Myr-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln | Derived from PKC |

| Molecular Weight | ~1,200 - 1,300 Da | Depends on counter-ion (TFA/HCl). |

| Solubility | Water or PBS (up to 1 mM) | Avoid DMSO if possible to prevent solvent effects in ischemia models. |

| Storage | -20°C (lyophilized), -80°C (solution) | Avoid freeze-thaw cycles. Aliquot immediately. |

| Control | Scrambled myr-peptide | Critical: Use Myr-Gln-Arg-Leu-Ala-Gly-Lys-Arg-Ala-Phe (reverse) or randomized. |

Dosing Strategy[4]

Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD/R)

Model: Primary Neonatal Rat Cardiomyocytes (NRCMs) or H9c2 cells.

Materials

-

Glucose-free Tyrode’s buffer (Ischemic Buffer).

-

Standard Tyrode’s buffer + Glucose (Reperfusion Buffer).

-

Hypoxia Chamber (

). -

myr-PKC

peptide (

Step-by-Step Methodology

-

Cell Preparation: Culture NRCMs in 6-well plates until 80% confluence.

-

Equilibration: Wash cells 2x with warm PBS. Replace media with

Normal Tyrode’s buffer. Incubate 30 min. -

Ischemia Induction (OGD):

-

Aspirate Normal buffer.

-

Add Glucose-free Ischemic Buffer (pre-gassed with

for 30 min). -

Place plates in the Hypoxia Chamber at 37°C for 2–4 hours (optimize time based on cell type to achieve ~50% cell death in controls).

-

-

Simulated Reperfusion:

-

Remove from hypoxia.

-

Aspirate Ischemic Buffer.

-

Treatment Group: Add Normal Tyrode’s Buffer +

myr-PKC -

Control Group: Add Normal Tyrode’s Buffer +

Scrambled Peptide . -

Vehicle Control: Normal Tyrode’s Buffer only.

-

-

Incubation: Return to normoxic incubator (

) for 4–24 hours . -

Readouts:

-

LDH Release: Collect supernatant to quantify cell death.

-

Western Blot: Lyse cells to assess phosphorylation of PKC

substrates (e.g., p-Troponin I or p-MARCKS) to validate inhibition.

-

Protocol 2: Ex Vivo Langendorff Heart Perfusion

Model: Adult Male Sprague-Dawley Rats (250–300g).

Experimental Workflow Diagram

Caption: Experimental timeline for Ex Vivo I/R injury with peptide infusion.

Step-by-Step Methodology

-

Heart Isolation: Heparinize rat (1000 IU/kg IP) and anesthetize. Rapidly excise heart and mount aorta on Langendorff cannula.

-

Perfusion: Retrograde perfusion with Krebs-Henseleit (KH) buffer (gassed with

) at constant pressure ( -

Stabilization: Perfuse for 20 mins to stabilize heart rate and Left Ventricular Developed Pressure (LVDP). Exclude hearts with HR < 250 bpm.

-

Global Ischemia:

-

Reperfusion & Peptide Delivery:

-

Infusion: Using a side-port syringe pump, infuse myr-PKC

peptide (dissolved in KH buffer) to achieve a final circulating concentration of -

Duration: Infuse peptide for the first 15–20 minutes of reperfusion, then switch to standard KH buffer for the remainder (total 60–120 mins).

-

Data Collection:

-

Record LVDP, Heart Rate, and Coronary Flow throughout.

-

Collect coronary effluent at 5, 10, and 30 mins post-reperfusion for CK-MB/Troponin analysis.

-

-

Infarct Sizing (TTC Staining):

-

At the end of reperfusion, freeze heart at -20°C for 30 mins.[6]

-

Slice into 2mm transverse sections.

-

Incubate in 1% TTC (Triphenyltetrazolium chloride) at 37°C for 15 mins.

-

Fix in 10% formalin. Viable tissue stains red; necrotic tissue remains white.

-

Validation & Troubleshooting

Self-Validating the Protocol

To ensure the peptide is working mechanistically and not just producing an artifact:

-

Positive Control: Use a known PKC inhibitor like Chelerythrine (

) in a parallel group. The myr-peptide should mimic this effect but with higher isoform specificity. -

Biochemical Confirmation: Perform Western Blots on the "Risk Area" tissue.

-

Target: Phospho-MARCKS (a direct PKC substrate).

-

Expectation: Ischemia/Reperfusion increases p-MARCKS. myr-PKC

treatment should significantly reduce p-MARCKS levels compared to the Scrambled control.

-

Common Pitfalls

-

Solubility Issues: If the peptide precipitates in KH buffer (high salt), dissolve in a small volume of water or 10% DMSO first, then dilute. Ensure final DMSO < 0.1%.

-

Temperature Drift: During global ischemia (no flow), the heart cools rapidly. If the heart drops to 32°C, injury will be blunted, masking the peptide's effect. Use a submerged or water-jacketed reservoir.

-

Peptide Degradation: Peptides are susceptible to proteases in serum. In ex vivo (buffer only) models, this is less of an issue. In in vivo models, half-life is short (~10-20 mins); continuous infusion or Tat-modification may be required for longer durations.

References

-

Eichholtz, T., et al. (1993). "A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor." Journal of Biological Chemistry.

- Establishes the sequence and cell permeability of myr-PKC peptides.

-

Inagaki, K., et al. (2003). "Inhibition of delta-protein kinase C protects the heart from ischemia-reperfusion injury." Circulation.

- Seminal paper on using myr-peptide inhibitors (specifically delta and epsilon) in Langendorff models; protocols are identical for alpha.

-

Palaniyandi, S. S., et al. (2009). "Protein kinase C in heart failure: a therapeutic target?" Cardiovascular Research.[4][14]

-

Reviews the specific roles of PKC isoforms, highlighting PKC

's role in contractility and hypertrophy.[2]

-

-

Bright, R., & Mochly-Rosen, D. (2005). "The role of protein kinase C in cerebral ischemic and reperfusion injury." Stroke.

- Discusses PKC peptide usage in neuronal OGD/R models.

Sources

- 1. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 2. journals.physiology.org [journals.physiology.org]

- 3. mdpi.com [mdpi.com]

- 4. Protein kinase activation and myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DigitalCommons@PCOM - Research Day: Myristoylated Protein Kinase C Epsilon Peptide Inhibitor (Myr-PKC ε-) mitigates renal ischemia-reperfusion injury and PKCε translocation to epithelial cell membranes in vivo [digitalcommons.pcom.edu]

- 6. scispace.com [scispace.com]

- 7. The roles of PKC-δ and PKC-ε in myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase C and cardiac dysfunction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sustained in vivo cardiac protection by a rationally designed peptide that causes ɛ protein kinase C translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Protective effects of protein kinase C during myocardial ischemia require activation of phosphatidyl-inositol specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein Kinase C δ Mediates Cerebral Reperfusion Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

Optimized Pre-treatment Protocol for PKCα Inhibition in HUVEC: Balancing Specificity and Kinetics

Topic: Pre-treatment time for PKC alpha inhibitor in HUVEC cells Content Type: Application Note & Protocol

Executive Summary

Protein Kinase C alpha (PKCα) is a pivotal regulator of endothelial barrier function, angiogenesis, and inflammatory signaling in Human Umbilical Vein Endothelial Cells (HUVEC). Precise temporal control of PKCα inhibition is critical; insufficient pre-treatment leads to incomplete blockade of acute signaling events (e.g., thrombin-induced permeability), while excessive pre-incubation can trigger compensatory feedback loops or proteasomal degradation (downregulation) rather than catalytic inhibition.

This guide provides a validated protocol for the acute inhibition of PKCα using small-molecule ATP-competitive inhibitors (specifically Gö6976 and Ro-32-0432 ). The consensus optimal pre-treatment window is 30 to 60 minutes following a serum-starvation step.

Scientific Rationale & Inhibitor Selection

The "Goldilocks" Pre-treatment Window

Most PKC inhibitors used in research (e.g., bisindolylmaleimides) are ATP-competitive and cell-permeable.

-

< 15 Minutes (Insufficient): While chemical equilibrium in cell-free systems is rapid, cellular uptake and diffusion into subcellular compartments (e.g., caveolae or cytoskeletal fractions where PKCα localizes) require time.

-

30–60 Minutes (Optimal): Allows for complete intracellular equilibration without altering total protein levels.

-

> 4 Hours (Risk of Artifacts): Chronic exposure to PKC inhibitors can paradoxically induce PKC translocation or compensatory upregulation of other isoforms (e.g., PKC

or

Inhibitor Selection Matrix

Select the inhibitor based on the required specificity profile. Note that "Pan-PKC" inhibitors like Staurosporine are unsuitable for dissecting PKCα-specific roles.

| Inhibitor | Target Specificity | IC50 (Cell-Free) | Working Conc. (HUVEC) | Pre-treatment Time | Mechanism |

| Gö6976 | cPKC ( | 2.3 nM (PKC | 1 – 5 µM | 30 – 60 min | ATP Competitive |

| Ro-32-0432 | Selective PKC | 9 nM (PKC | 1 – 10 µM | 15 – 30 min | ATP Competitive |

| GF109203X | Pan-PKC ( | ~10 nM | 1 – 5 µM | 30 – 60 min | ATP Competitive |

| Chelerythrine | Broad PKC (Catalytic domain) | 660 nM | 1 – 5 µM | 30 – 60 min | Substrate Competitive |

Critical Note: Gö6976 is often preferred for HUVEC studies distinguishing conventional (calcium-dependent) isoforms from novel isoforms.

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction pathway where PKCα acts as a central node regulating endothelial permeability and angiogenesis. The inhibitor blocks the ATP-binding pocket, preventing downstream phosphorylation of substrates like RhoGDI and VE-Cadherin.

Caption: PKCα activation downstream of VEGF/Thrombin leads to barrier disruption. Inhibitors block the catalytic step.

Detailed Experimental Protocol

Materials Required[1][2]

-

HUVEC Cells: Passage 2–6 (Do not use >P6 to maintain endothelial phenotype).

-

Basal Media: EBM-2 or M199 (Serum-free).

-

Inhibitor Stock: Gö6976 dissolved in high-grade DMSO (10 mM stock). Store at -20°C in aliquots. Avoid freeze-thaw cycles.

-

Agonist: Thrombin (0.1–1 U/mL) or VEGF-A (10–50 ng/mL).

Step-by-Step Workflow

Step 1: Seeding and Confluency

-

For Signaling (Western Blot): Seed HUVECs at

cells/well in 6-well plates. Grow to 80–90% confluency. -

For Barrier Function (TEER/Permeability): Seed at high density (

cells/insert) on Transwell filters. Grow to 100% confluency (tight monolayer) for 3–5 days.

Step 2: Serum Starvation (Crucial)

Endothelial cells have high basal signaling due to growth factors in serum.

-

Aspirate growth medium.

-

Wash cells gently

with warm HBSS or PBS. -

Add Serum-Reduced Media (Basal medium + 0.5% FBS or 0.1% BSA).

-

Incubate for 4 hours (or overnight, though 4h is usually sufficient for HUVEC).

-

Why? This synchronizes the cells and reduces basal PKC activity, maximizing the signal-to-noise ratio upon stimulation.

-

Step 3: Inhibitor Pre-treatment

-

Prepare working solution of Gö6976 (e.g., 2 µM) in warm basal media.

-

Control: Prepare a Vehicle Control (DMSO) matched to the highest solvent concentration (usually <0.1%).[1]

-

-

Aspirate starvation media.

-

Add media containing the inhibitor.

-

Incubate at 37°C, 5% CO2 for 30 to 60 minutes .

-

Note: Do not wash the inhibitor off. It must remain present during the stimulation phase to maintain competitive binding against ATP.

-

Step 4: Stimulation (Agonist Addition)

-

Add the agonist (e.g., Thrombin or VEGF) directly to the well containing the inhibitor. Do not change media.

-

Incubate for the desired signaling time:

-

Early Phosphorylation (e.g., p-ERK, p-RhoGDI): 5 – 15 minutes.

-

Cytoskeletal Rearrangement: 30 – 60 minutes.

-

Gene Expression: 4 – 24 hours.

-

Step 5: Termination & Lysis

-

Place plates immediately on ice.

-

Aspirate media.[2]

-

Wash

with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). -

Lyse with RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[3]

Experimental Timeline Diagram

Caption: Chronological workflow emphasizing the starvation and pre-treatment phases.[4][5][6]

Troubleshooting & Validation

-

Cytotoxicity: If experiments extend beyond 6 hours, verify that the inhibitor concentration (e.g., 5 µM Gö6976) does not induce apoptosis. Perform an LDH release assay.

-

Validation of Inhibition: To confirm PKCα blockade, blot for the phosphorylation of a downstream substrate such as MARCKS (Ser152/156) or RhoGDI . A reduction in phosphorylation compared to the Agonist-only control confirms efficacy.

-

Solubility: Gö6976 can precipitate in aqueous media if the DMSO stock is too concentrated. Ensure the final DMSO concentration is <0.1%.

References

-

Rigid Pre-treatment Protocols for PKC Inhibitors

-

Title: The protein kinase C inhibitor, Ro-31-7459, is a potent activator of ERK and JNK MAP kinases in HUVECs.[4]

- Source: ResearchGate (Journal of Biological Chemistry context).

-

URL:

-

-

PKC Alpha in Endothelial Barrier Function

-